2-Oxo-1,2lambda~5~,4-triazine
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Overview
Description
2-Oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2lambda~5~,4-triazine can be achieved through various methods. One common approach involves the reaction of 1,3-oxazolone with phenyl hydrazine or hydroxylamine hydrochloride . This reaction typically takes place in the presence of acetic acid (glacial) and fused sodium acetate, resulting in the formation of the triazine derivative .
Another method involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods offer efficient and eco-friendly routes for the synthesis of triazine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as nucleophilic displacement, can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . These reactions often take place under mild to moderate conditions, with catalysts such as TFA (trifluoroacetic acid) and acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various triazine derivatives, which can exhibit a wide range of biological and chemical properties .
Scientific Research Applications
2-Oxo-1,2lambda~5~,4-triazine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the production of herbicides, pesticides, and dyes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some triazine derivatives act as A2a receptor antagonists, which can modulate various physiological processes .
Comparison with Similar Compounds
2-Oxo-1,2lambda~5~,4-triazine can be compared with other similar compounds, such as:
1,2,4-Triazine: Known for its antifungal, anti-HIV, anticancer, and anti-inflammatory activities.
1,2,5-Oxadiazine: Exhibits antibacterial, cardiovascular, and plant growth-regulating activities.
Pyrrolo[2,1-f][1,2,4]triazine: Used in antiviral drugs like remdesivir and has shown potential against various therapeutic targets.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for various applications.
Properties
CAS No. |
59323-39-6 |
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Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C3H3N3O/c7-6-3-4-1-2-5-6/h1-3H |
InChI Key |
PFUNKLDUYDUWON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=[N+](C=N1)[O-] |
Origin of Product |
United States |
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